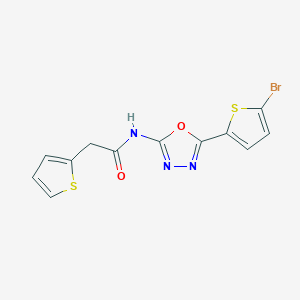

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Propriétés

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2S2/c13-9-4-3-8(20-9)11-15-16-12(18-11)14-10(17)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHVSENXUVTLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and oxadiazole structures. One common approach is the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with thiosemicarbazide to yield the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding thiophene derivatives.

Substitution: Introduction of various alkyl or aryl groups at the bromine position.

Applications De Recherche Scientifique

This compound has shown promise in several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazole-2-sulfanyl Acetamides

- Structure : Derivatives include a 4-chlorophenyl group on the oxadiazole and variable N-alkyl/aryl acetamide substituents (e.g., 6a–6o) .

- Key Differences: The target compound uses a bromothiophene substituent instead of chlorophenyl, which may enhance halogen bonding and steric effects. Chlorine (Cl) vs.

- Bioactivity : Compounds 6f and 6o showed potent antimicrobial activity with low cytotoxicity, suggesting bromine substitution could further optimize activity .

2.2 Benzofuran–Oxadiazole Derivatives (2a, 2b)

- Structure : Benzofuran replaces thiophene in the oxadiazole side chain .

- Key Differences :

- Benzofuran has a fused aromatic system, enhancing π-π stacking interactions compared to thiophene.

- The target compound’s bromothiophene may offer better metabolic stability due to halogenation.

- Bioactivity : 2a and 2b exhibited antimicrobial activity, highlighting the importance of heterocyclic substituents .

2.3 Indole-Based Oxadiazole Derivatives

- Structure : Indole-3-ylmethyl group attached to oxadiazole (e.g., compound 2a) .

- Key Differences :

- Indole’s NH group enables hydrogen bonding, whereas thiophene relies on sulfur’s lone pairs for interactions.

- Bromothiophene’s electron-withdrawing effect may enhance receptor affinity compared to indole’s electron-rich system.

- Bioactivity : Indole derivatives showed anticancer activity (IC50 values in µM range), suggesting the target compound’s thiophene-bromine combination could improve potency .

2.4 4-Bromophenyl-Oxadiazole Derivatives

- Structure : 4-Bromophenyl on oxadiazole and trifluoromethylphenyl acetamide (e.g., 336174-81-3) .

- Key Differences :

- Bromine on a phenyl ring vs. thiophene : Thiophene’s smaller size and sulfur atom may improve solubility and pharmacokinetics.

- Trifluoromethyl (CF3) in the acetamide side chain increases metabolic stability but may reduce bioavailability compared to thiophene.

- Bioactivity: Not reported, but CF3 groups are known to enhance ligand-receptor interactions .

Physicochemical and Pharmacokinetic Comparison

Activité Biologique

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a bromothiophene moiety and an oxadiazole ring, which are known for their diverse pharmacological properties.

The biological activity of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole ring is particularly significant as it may facilitate binding interactions that influence cellular pathways and lead to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signal transduction.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have been tested against various bacterial strains and have shown promising results.

| Compound | Activity | Target Organisms |

|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Antimicrobial | Various Gram-positive and Gram-negative bacteria |

| Related Oxadiazole Derivatives | Antifungal | Candida spp., Aspergillus spp. |

| Other Thiophene-Based Compounds | Antiparasitic | Plasmodium falciparum |

Case Studies

-

Anticancer Activity : A study evaluated the anticancer properties of oxadiazole derivatives against different cancer cell lines. The results indicated that certain compounds inhibited cell proliferation effectively at micromolar concentrations. The mechanism involved apoptosis induction via mitochondrial pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 10 µM to 30 µM depending on the derivative.

-

Antimalarial Studies : Another case study focused on the antimalarial activity of related compounds against Plasmodium falciparum. The study reported that certain oxadiazole derivatives demonstrated significant inhibition of parasite growth in vitro.

- In Vitro Results : Compounds reduced parasitemia by up to 80% at concentrations of 1 µM.

- In Vivo Results : In murine models, treated mice showed prolonged survival and reduced parasite load compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.